6-(3-Methoxyphenyl)-6-oxohexanoic acid
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Overview
Description
6-(3-Methoxyphenyl)-6-oxohexanoic acid is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a hexanoic acid chain with a ketone functional group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Methoxyphenyl)-6-oxohexanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation reaction, where 3-methoxybenzoyl chloride reacts with hexanoic acid in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Another approach involves the use of a Grignard reagent. In this method, 3-methoxybenzyl bromide is first converted to the corresponding Grignard reagent by reaction with magnesium in anhydrous ether. The Grignard reagent is then reacted with hexanoic acid chloride to form the desired ketone.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts acylation or Grignard reactions. These processes are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(3-Methoxyphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in dimethylformamide for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: this compound is converted to 6-(3-Methoxyphenyl)hexanoic acid.
Reduction: The ketone is reduced to 6-(3-Methoxyphenyl)-6-hydroxyhexanoic acid.
Substitution: The methoxy group can be replaced with other substituents such as halogens or amines.
Scientific Research Applications
6-(3-Methoxyphenyl)-6-oxohexanoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a lead compound for the development of new drugs targeting various diseases.
Industry: It is used in the production of specialty chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of 6-(3-Methoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group and ketone functional group play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
6-(4-Methoxyphenyl)-6-oxohexanoic acid: Similar structure with the methoxy group at the para position.
6-(3-Hydroxyphenyl)-6-oxohexanoic acid: Similar structure with a hydroxy group instead of a methoxy group.
6-(3-Methoxyphenyl)-6-hydroxyhexanoic acid: Similar structure with a hydroxy group instead of a ketone group.
Uniqueness
6-(3-Methoxyphenyl)-6-oxohexanoic acid is unique due to the specific positioning of the methoxy group and the ketone functional group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
6-(3-methoxyphenyl)-6-oxohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-17-11-6-4-5-10(9-11)12(14)7-2-3-8-13(15)16/h4-6,9H,2-3,7-8H2,1H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FIPMUXZDIZTVMD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CCCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645297 |
Source
|
Record name | 6-(3-Methoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1884-40-8 |
Source
|
Record name | 6-(3-Methoxyphenyl)-6-oxohexanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645297 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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